(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-bromobenzenecarboxylate
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Overview
Description
The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-bromobenzenecarboxylate is a synthetic organic molecule that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-bromobenzenecarboxylate typically involves the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with 4-bromobenzenecarboxylic acid . The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the product.
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Step 1: Synthesis of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Reagents: 5-chloro-1-methyl-3-phenyl-1H-pyrazole, formylating agent (e.g., Vilsmeier-Haack reagent)
Conditions: Reflux in an appropriate solvent (e.g., DMF) at elevated temperatures.
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Step 2: Esterification Reaction
Reagents: 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, 4-bromobenzenecarboxylic acid, coupling agent (e.g., DCC or EDC)
Conditions: Room temperature to moderate heating, in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-bromobenzenecarboxylate: can undergo various chemical reactions, including:
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Substitution Reactions: : The bromine atom on the benzene ring can be substituted with other nucleophiles.
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically carried out in polar solvents (e.g., DMF, DMSO) at elevated temperatures.
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Oxidation and Reduction Reactions: : The pyrazole ring can be oxidized or reduced under specific conditions.
Reagents: Oxidizing agents (e.g., KMnO4, H2O2) or reducing agents (e.g., NaBH4, LiAlH4).
Conditions: Vary depending on the desired transformation.
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Hydrolysis: : The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reagents: Acids (e.g., HCl) or bases (e.g., NaOH).
Conditions: Aqueous conditions, typically at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while hydrolysis will produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-bromobenzenecarboxylate: has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound may be studied for its potential therapeutic effects.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyrazole-containing molecules.
Material Science: The compound’s unique structure may be explored for applications in materials science, such as the development of novel polymers or catalysts.
Mechanism of Action
The mechanism of action of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-bromobenzenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-bromobenzenecarboxylate: can be compared with other pyrazole derivatives such as:
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 4-bromobenzenecarboxylic acid
- 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
These compounds share structural similarities but differ in their functional groups and overall reactivity. The presence of the bromobenzenecarboxylate moiety in This compound
Properties
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O2/c1-22-17(20)15(16(21-22)12-5-3-2-4-6-12)11-24-18(23)13-7-9-14(19)10-8-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVDPKXSEQARGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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